N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains a benzothiazole derivative, which is known to have potential inhibitory effects on K1 capsule formation in uropathogenic Escherichia coli .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . This yields derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide. Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gives new thiazole molecules .Molecular Structure Analysis
The molecular structure of similar compounds shows that they are characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . This yields derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they are characterized by specific IR, 1H NMR, and 13C NMR spectra . For example, the IR spectrum often shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, and C=C and C=N bonds .Scientific Research Applications
Antimicrobial Agents
Research on benzothiazole derivatives has shown promising results in the development of novel antimicrobial agents. These compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells. This indicates their potential for therapeutic use against bacterial infections. For example, derivatives synthesized from 2-aminobenzothiazole nucleus were tested for their antibacterial efficacy, demonstrating substantial activity at non-toxic concentrations (Palkar et al., 2017). Similarly, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, showing potential as supramolecular gelators with good stability and low minimum gelator concentration, indicating their application in drug delivery systems (Yadav & Ballabh, 2020).
Anticancer Activity
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest the potential of such compounds in cancer therapy, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).
Drug Discovery and Synthesis
The synthesis and in vitro evaluation of benzothiazole derivatives for antimicrobial activity have highlighted the versatility of these compounds as pharmaceutical agents. Their development involves sophisticated chemical synthesis techniques and highlights the potential for these molecules in treating various infections. For example, the synthesis of thiazole-based 1,3,4-oxadiazoles and their evaluation for antifungal activity suggest their applicability in combating fungal infections (Desai et al., 2016).
Gelation Behavior and Material Science
The exploration of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior contributes to material science, particularly in the development of new materials for drug delivery and other applications. These studies provide insights into how molecular structure influences material properties, offering avenues for the design of novel gelators (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
The future directions for research on “N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For example, similar compounds have shown potential as α-amylase inhibitors, which could have implications for the treatment of type II diabetes .
properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2S2/c1-7-16-10(5-22-7)13-18-19-14(21-13)17-12(20)8-2-3-9-11(4-8)23-6-15-9/h2-6H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGQXNWOIISNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.